[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate
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Overview
Description
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate typically involves the esterification of [(3S)-1-ethylpiperidin-3-yl]methanol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various biological pathways. The piperidine ring can also interact with receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
[(3S)-1-ethylpiperidin-3-yl]methanol: The alcohol counterpart of the ester.
Pentanoic acid: The carboxylic acid used in the esterification process.
Other Piperidine Derivatives: Compounds like piperidinones and spiropiperidines.
Uniqueness
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
700870-69-5 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate |
InChI |
InChI=1S/C13H25NO2/c1-3-5-8-13(15)16-11-12-7-6-9-14(4-2)10-12/h12H,3-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
SEILYWRQAOWHGO-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCC(=O)OC[C@H]1CCCN(C1)CC |
Canonical SMILES |
CCCCC(=O)OCC1CCCN(C1)CC |
Origin of Product |
United States |
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